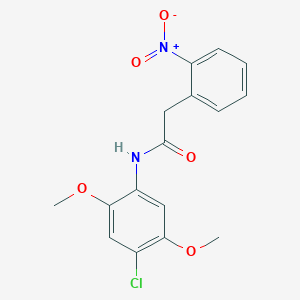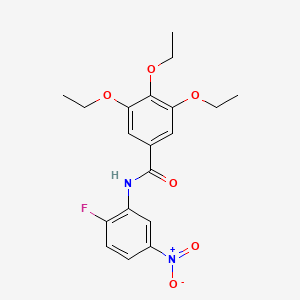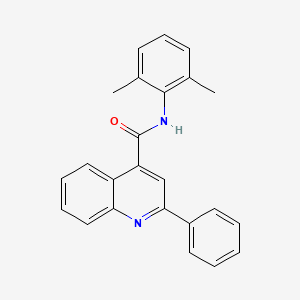
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide
概要
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and dimethoxy-substituted phenyl ring, as well as a nitro-substituted phenyl ring
作用機序
Target of Action
It’s known that similar compounds often interact with specific receptors or enzymes in the body to exert their effects .
Mode of Action
It’s generally understood that such compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various metabolic sequences, enzymology of conversions, regulation of turnover, gene expression, and immunological interactions .
Pharmacokinetics
A study on a similar compound, opicapone, showed that its plasma exposure increased in an approximately dose-proportional manner .
Result of Action
It’s generally understood that such compounds can lead to various changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature and pH can greatly affect the action, efficacy, and stability of compounds like Oprea1_581121 . These factors can impact the growth, metabolisms, and activities of the bacteria that interact with these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-nitrobenzoyl chloride.
Acylation Reaction: The 4-chloro-2,5-dimethoxyaniline undergoes an acylation reaction with 2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its structural features.
Medicine: May serve as a lead compound for the development of new pharmaceuticals with specific biological activities.
Industry: Possible applications in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-aminophenyl)acetamide: The amino group instead of the nitro group may lead to different interactions with biological targets.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-hydroxyphenyl)acetamide: The hydroxy group may introduce additional hydrogen bonding interactions.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct advantages in specific research or industrial contexts.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-23-14-9-12(15(24-2)8-11(14)17)18-16(20)7-10-5-3-4-6-13(10)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPQUHOFYQHRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzenesulfonyl(benzyl)amino]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B3698100.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B3698105.png)
![5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3698114.png)

![(5E)-3-methyl-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3698123.png)

![2-cyano-N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3698144.png)
![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3698149.png)
![3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B3698155.png)
![1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B3698164.png)
![(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3698167.png)
![methyl 4-{[2-(3-chloro-1-benzothien-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B3698181.png)

